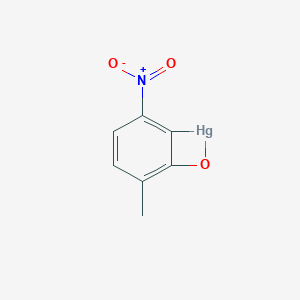

Nitromersol

Description

Properties

CAS No. |

133-58-4 |

|---|---|

Molecular Formula |

C7H5HgNO3 |

Molecular Weight |

351.71 g/mol |

IUPAC Name |

5-methyl-2-nitro-7-oxa-8-mercurabicyclo[4.2.0]octa-1,3,5-triene |

InChI |

InChI=1S/C7H6NO3.Hg/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-3,9H,1H3;/q;+1/p-1 |

InChI Key |

UEHLXXJAWYWUGI-UHFFFAOYSA-M |

SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])[Hg]O2 |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])[Hg+])[O-] |

Other CAS No. |

133-58-4 |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Properties

Nitromersol has been studied for its antibacterial efficacy, particularly against pathogenic bacteria. Research indicates that while this compound solutions are used widely, their effectiveness as disinfectants may be limited due to various shortcomings in commercial formulations. A study conducted by Morton et al. highlighted the antibacterial action of this compound against pathogenic streptococci, suggesting that while it has some antibacterial properties, its practical application may be constrained by formulation issues .

Case Study: Efficacy Against Pathogenic Bacteria

- Study Reference : Morton, North, and Engley (2024)

- Findings : The study assessed this compound's effectiveness in disinfecting solutions and found that although it possesses antibacterial properties, commercial preparations may not be reliable as disinfectants .

Veterinary Medicine

This compound is utilized in veterinary medicine for treating diseases in aquatic organisms, such as juvenile oyster disease (JOD). In experimental studies, this compound was included among other therapeutants to evaluate its effectiveness against various pathogens affecting oysters. The results indicated varying levels of mortality among treated groups, showcasing this compound's potential role in aquaculture .

Case Study: Juvenile Oyster Disease

- Experiment : Various treatments were administered to oysters infected with JOD.

- Results : this compound was part of a treatment regimen that demonstrated its utility in managing infections in aquaculture settings .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for its preservative qualities in vaccines and other injectable medications. Its bacteriostatic properties make it suitable for preventing bacterial contamination in pharmaceutical preparations . However, there are concerns regarding mercury toxicity and adverse reactions associated with its use.

Case Study: Vaccine Preservation

- Application : Used as a preservative in vaccine formulations.

- Concerns : Potential adverse reactions include necrosis and gastrointestinal disturbances; thus, careful consideration is needed when using this compound in medical applications .

Research and Development

Recent research has focused on repurposing this compound within high-throughput screening assays to identify unconventional drugs with antibacterial activity. This approach aims to explore new therapeutic avenues for multidrug-resistant infections, leveraging this compound's established properties while addressing its limitations through innovative formulations .

Case Study: High-Throughput Screening

- Study Reference : Repurposing screen conducted in 2019.

- Findings : Identified this compound among several compounds with potential antibacterial activity against resistant strains .

Toxicological Considerations

Despite its applications, the use of this compound raises significant toxicological concerns due to its mercury content. Studies have documented adverse reactions ranging from mild to severe, necessitating stringent safety evaluations before clinical use. Understanding the pharmacokinetics and potential toxicity is crucial for optimizing its applications while minimizing risks .

Toxicity Profile

Comparison with Similar Compounds

Comparison with Similar Organomercurial Compounds

Nitromersol belongs to a class of organic mercury-based antiseptics, which also includes thimerosal , merbromin , and phenylmercuric nitrate . Below is a detailed comparative analysis:

Chemical Structure and Mercury Content

- This compound: Mercury is integrated into a bicyclic structure (C₇H₅HgNO₃), with a molecular weight of 351.72 g/mol .

- Thimerosal : Contains 49% mercury by weight in a sodium ethylmercuric thiosalicylate structure (C₉H₉HgNaO₂S) .

- Merbromin: A fluorescein-mercury complex (C₂₀H₈Br₂HgNa₂O₆), known for its red staining of tissues .

- Phenylmercuric Nitrate: A simpler aromatic organomercurial (C₆H₅HgNO₃) .

Mechanism of Action

All these compounds exert antimicrobial effects via mercury’s disruption of microbial enzyme systems, particularly sulfhydryl (-SH) groups critical for bacterial metabolism . However, structural differences influence their reactivity and persistence. For example, thimerosal’s thiosalicylate moiety enhances solubility in biological fluids, making it suitable as a vaccine preservative .

Toxicity Profile

- This compound : Rat intraperitoneal LD₅₀ = 3 mg/kg; prolonged exposure risks mercury poisoning .

- Thimerosal : Lower acute toxicity (LD₅₀ ~75 mg/kg in mice) but controversial due to ethylmercury accumulation .

- Merbromin : Weakly toxic but largely replaced due to inefficacy and staining .

- Phenylmercuric Nitrate : Banned in the EU for cosmetic use due to neurotoxicity .

Solubility and Formulation Challenges

- This compound : Requires alkaline solutions (e.g., NaOH) for solubilization; unstable in light .

- Thimerosal : Water-soluble, enabling use in liquid formulations .

- Merbromin : Water-insoluble; formulated as aqueous-alcoholic solutions .

Regulatory Status

- This compound : Retained in some topical solutions (USP standards) but restricted in the EU .

- Thimerosal : Permitted in vaccines (WHO) but phased out in pediatric formulations in the US .

- Merbromin : Discontinued in the US and EU .

- Phenylmercuric Nitrate : Banned in cosmetics (EU Directive 2009/34/EC) .

Preparation Methods

Nitration of m-Cresol

The synthesis begins with nitrating m-cresol (3-methylphenol) to form 4-nitro-m-cresol. This step employs concentrated nitric acid (HNO₃) or mixed acid (HNO₃/H₂SO₄) under controlled temperatures (20–40°C). The electrophilic aromatic substitution targets the para position relative to the methyl group, yielding a nitro intermediate.

Reaction Conditions:

| Parameter | Value/Range | Source |

|---|---|---|

| Nitrating Agent | HNO₃ (90–98%) | |

| Temperature | 25–35°C | |

| Reaction Time | 2–4 hours | |

| Yield | 70–85% |

Side products like 2-nitro-m-cresol are minimized via temperature modulation and stoichiometric control.

Mercuration of 4-Nitro-m-Cresol

The nitro intermediate undergoes mercuration using mercuric chloride (HgCl₂) or mercuric acetate (Hg(OAc)₂) in alkaline media (pH 8–10). This nucleophilic aromatic substitution replaces the hydroxyl proton with a mercury moiety, forming this compound.

Optimized Parameters:

| Parameter | Value/Range | Source |

|---|---|---|

| Mercury Source | HgCl₂ | |

| Solvent | Ethanol/Water (1:1) | |

| pH | 9.0–9.5 | |

| Temperature | 50–60°C | |

| Yield | 60–75% |

Excess alkali ensures deprotonation of the phenolic -OH, facilitating mercury incorporation. Post-reaction, crude product is filtered and recrystallized from ethanol.

Alternative Methods and Patented Innovations

Hydrolysis of Nitro Halogenated Benzene Derivatives

Patent CN100564350C details a two-step process:

-

Hydrolysis: Nitro halogenated benzene (e.g., p-nitrochlorobenzene) reacts with aqueous NaOH (15–50%) at 80–100°C, forming sodium p-nitrophenolate.

-

Acidification: Sulfuric acid (96–98%) precipitates p-nitrophenol, which is subsequently mercurated.

Advantages:

Purification and Quality Control

Crystallization and Filtration

Crude this compound is purified via recrystallization from ethanol or methanol, removing unreacted mercury salts and nitro isomers. Patent CN100564350C emphasizes post-acidification decantation to eliminate aqueous impurities.

Typical Purity Post-Purification:

Analytical Validation

Modern quality control employs:

Industrial-Scale Optimization

Q & A

Q. How does Nitromersol’s molecular structure influence its antimicrobial efficacy?

this compound (C₇H₅HgNO₃) contains a mercury atom that disrupts microbial enzymatic activity, leading to cell death. To evaluate structure-activity relationships, researchers should conduct comparative studies with mercury-free analogs and quantify microbial inhibition zones under standardized agar diffusion assays. Solubility in alkaline solutions (due to anhydride ring opening) should also be optimized to enhance bioavailability .

Q. What methodologies ensure accurate identification and purity assessment of this compound in experimental setups?

Use pharmacopeial standards (e.g., USP-NF) for validation. Techniques include:

- Spectroscopy : FT-IR to confirm functional groups (e.g., nitro and mercury bonds).

- Chromatography : HPLC with UV detection to quantify purity against certified reference materials.

- Titration : Alkalimetric methods to assess solubility in basic media .

Q. How can researchers mitigate solubility challenges when formulating this compound for in vitro studies?

this compound’s limited solubility in water (very slight) and alcohol requires alkaline solubilization. Methodological steps:

- Prepare 0.2% aqueous solutions using sodium hydroxide (pH adjustment to 8–9).

- Validate stability via UV-Vis spectroscopy over 24-hour periods to detect precipitation or degradation .

Advanced Research Questions

Q. What experimental designs reconcile historical data on this compound’s antiseptic efficacy with modern safety concerns about mercury toxicity?

- Comparative toxicity assays : Pair antimicrobial efficacy testing (e.g., MIC/MBC) with cytotoxicity assays (e.g., MTT on human keratinocytes).

- Regulatory cross-referencing : Compare pre-1998 FDA data with post-ban studies to identify gaps in toxicity profiling. Use meta-analysis frameworks to resolve contradictions .

Q. How can researchers address discrepancies in this compound’s stability data across varying storage conditions?

- Accelerated stability testing : Expose samples to UV light (per ICH Q1B guidelines) and quantify degradation products (e.g., mercury ions) via ICP-MS.

- Statistical modeling : Apply ANOVA to assess interactions between temperature, pH, and degradation rates. Include negative controls (mercury-free solutions) to isolate confounding variables .

Q. What strategies validate the use of this compound as a vaccine preservative despite its carcinogenic profile?

- Risk-benefit analysis : Compare microbial contamination rates in preserved vs. preservative-free vaccines using longitudinal cohort studies.

- Mechanistic toxicology : Employ transcriptomic profiling (RNA-seq) to identify mercury-induced oncogenic pathways in animal models. Cross-reference with epidemiological data from regions where this compound is still used .

Q. How should researchers design studies to evaluate long-term environmental impacts of this compound disposal?

- Ecotoxicology assays : Test acute toxicity (LC₅₀) in aquatic organisms (e.g., Daphnia magna) under OECD guidelines.

- Fate and transport modeling : Use HPLC-MS/MS to track mercury bioaccumulation in simulated ecosystems. Pair with geospatial analysis of historical disposal sites .

Methodological Frameworks

Q. What criteria ensure rigorous hypothesis formulation for this compound-related studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

Q. How can cross-disciplinary approaches enhance this compound research?

Integrate microbiology (time-kill assays) with material science (surface adhesion studies on surgical instruments) and computational chemistry (molecular docking to predict enzyme inhibition). Use mixed-methods analysis to triangulate findings .

Data Analysis & Contradiction Resolution

Q. What statistical tools resolve contradictions in this compound’s efficacy data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.